Sceleratine

Description

Historical Context of Pyrrolizidine (B1209537) Alkaloid Research and Sceleratine Discovery

Research into pyrrolizidine alkaloids was largely spurred by observations of toxic effects in livestock and humans who consumed plants containing these compounds. Reports of liver disease in humans due to the consumption of grains contaminated with seeds from Heliotropium species emerged from Central Asia as early as the 1930s. ontosight.ai These incidents highlighted the need to identify the toxic principles within these plants.

The discovery of Sceleratine is credited to H.L. de Waal and T.P. Pretorius in 1941. up.ac.za They isolated the new alkaloid from Senecio sceleratus, a plant species found in South Africa. up.ac.za Their work was part of a broader investigation into the toxic alkaloids present in various Senecio species, which are notorious for causing poisoning in livestock. up.ac.zaup.ac.za The initial isolation and characterization involved classical chemical methods, including hydrolysis, which broke down Sceleratine into its constituent parts: the necine base, identified as retronecine (B1221780), and a previously unknown necic acid, which they named sceleranecic acid. up.ac.za The complete structural elucidation of Sceleratine, however, was a more complex task that was later clarified, contributing to the growing understanding of the diverse structures within the PA family.

Academic Significance of Sceleratine within Alkaloid Chemistry and Phytochemistry

The academic significance of Sceleratine lies in several areas of chemical and biological research. As a natural product, it serves as an important subject for phytochemical studies and as a reference point for the chemotaxonomy of Senecio and related plant genera.

Phytochemical Marker: In modern analytical phytochemistry, pure compounds are essential for the accurate identification and quantification of constituents in plant extracts. Sceleratine is utilized as a primary reference standard for the analysis of pyrrolizidine alkaloids. researchgate.net Its availability as a purified substance allows researchers to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for detecting and measuring PAs in various matrices, including herbal products, honey, and animal-derived foods. researchgate.netahpa.org This is particularly important for monitoring food and feed safety, given the toxicity associated with many PAs.

Biological Activity Research: The known toxicity of pyrrolizidine alkaloids has made them subjects of toxicological research. Sceleratine, being present in toxic Senecio species, is understood to contribute to the hepatotoxicity observed in animals that ingest these plants. up.ac.zaontosight.aitubitak.gov.tr More specific research has also explored the use of Sceleratine N-oxide (the form often found in the plant) as an aversive agent to condition livestock to avoid eating PA-containing plants like Senecio latifolius. researchgate.net

While the total synthesis of many complex alkaloids is a significant goal in organic chemistry, a complete total synthesis of Sceleratine has not been a major focus in the published literature, which often prioritizes alkaloids with more unique structural challenges or more promising therapeutic applications. However, the study of its structure and reactivity continues to be relevant to the broader field of alkaloid chemistry.

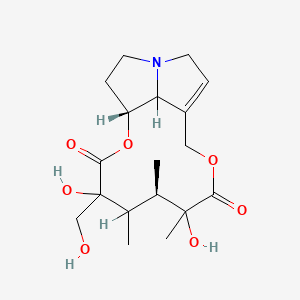

Structure

3D Structure

Properties

IUPAC Name |

(1R,6R)-4,7-dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO7/c1-10-11(2)18(24,9-20)16(22)26-13-5-7-19-6-4-12(14(13)19)8-25-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11?,13-,14?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEQCWXCFQWUQU-AUBWXPIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(C(C(=O)O[C@@H]2CCN3C2C(=CC3)COC(=O)C1(C)O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977451 | |

| Record name | 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6190-25-6 | |

| Record name | Sceleratine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydroxy-3-(hydroxymethyl)-4,5,6-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Sceleratine

Phytogeographical Distribution of Sceleratine-Producing Plant Species

The geographical distribution of plants containing sceleratine is widespread, reflecting the distribution of the plant families in which it is found. Notably, these plants are prevalent in regions of South Africa. For instance, Senecio sceleratus and Senecio latifolius are found in the central and eastern parts of South Africa, inhabiting open veld on mountain slopes and marshy areas. up.ac.zaup.ac.za The genus Senecio itself has a global distribution, with thousands of species, a significant number of which are native to Africa. researchgate.net The distribution of these plants is a key factor in instances of livestock and human poisoning, as they can contaminate hay and other agricultural products. up.ac.za

Taxonomic Classification of Sceleratine-Containing Flora

Sceleratine has been identified in plants belonging to several major families, highlighting its distribution across different taxonomic groups.

The most well-documented source of sceleratine is the genus Senecio, which is one of the largest genera in the Asteraceae family. researchgate.net Species such as Senecio sceleratus and Senecio latifolius are known to contain sceleratine along with other toxic pyrrolizidine (B1209537) alkaloids like retrorsine (B1680556) and isatidine. up.ac.zaup.ac.za The Asteraceae family, also known as the daisy or sunflower family, is one of the largest families of flowering plants and is distributed worldwide. wikipedia.org The presence of PAs, including sceleratine, is a characteristic feature of the Senecioneae tribe within this family. tandfonline.com

Pyrrolizidine alkaloids, the class of compounds to which sceleratine belongs, are also found in the Boraginaceae (borage family) and Fabaceae (legume or bean family) families. researchgate.netnih.govontosight.ai While the presence of sceleratine itself is most strongly associated with Senecio (Asteraceae), the broader class of PAs is a known constituent of various genera within Boraginaceae, such as Symphytum (comfrey), and the genus Crotalaria within Fabaceae. researchgate.netacs.org

Table 1: Taxonomic Classification of Sceleratine-Containing and Related Plant Families

| Family | Genera Containing PAs | Notes |

| Asteraceae | Senecio, Jacobaea, Eupatorium | Sceleratine is prominently found in Senecio species. researchgate.netresearchgate.netontosight.ai |

| Boraginaceae | Symphytum, Heliotropium, Myosotis | Known to produce a variety of pyrrolizidine alkaloids. researchgate.netwikipedia.org |

| Fabaceae | Crotalaria | This genus is a known source of various pyrrolizidine alkaloids. acs.orggeobotany.org |

Presence in Senecio Genera and Related Asteraceae Species

Ontogenetic Variation of Sceleratine Content in Source Organisms

The concentration of secondary metabolites like sceleratine in plants is not static and can vary significantly throughout the plant's life cycle, a phenomenon known as ontogenetic variation. Research on other pyrrolizidine alkaloid-producing plants has shown that the levels of these defensive compounds can change with the developmental stage of the plant. conicet.gov.ar For example, in some species, the concentration of chemical defenses is highest in younger, more vulnerable tissues to deter herbivores. conicet.gov.ar Conversely, in other plants, the concentration of these compounds may increase as the plant matures. This variation is a critical aspect of the plant's defense strategy, balancing the costs of producing these compounds with the need for protection at different life stages. stanford.edu While specific studies detailing the ontogenetic variation of sceleratine are not widely available, the general principles of plant defense theory suggest that its concentration likely fluctuates with the age and developmental stage of the source plant. nih.gov

Ecological Role of Sceleratine in Plant Defense Mechanisms

The primary ecological role of sceleratine, like other pyrrolizidine alkaloids, is to act as a chemical defense against herbivores. researchgate.netnih.govontosight.ai These compounds are often toxic and can deter feeding by a wide range of herbivores, from insects to mammals. wikipedia.org The bitter taste of sceleratine can also act as a feeding deterrent. up.ac.za The production of these toxic alkaloids is a key evolutionary adaptation that helps plants survive and reproduce in environments with high herbivore pressure. nih.gov The effectiveness of these chemical defenses is evident in the documented cases of poisoning in livestock that have ingested sceleratine-containing plants. up.ac.za This toxicity underscores the potent biological activity of sceleratine and its importance in mediating plant-animal interactions within an ecosystem. mdpi.com

Biosynthesis of Sceleratine

Elucidation of Pyrrolizidine (B1209537) Alkaloid Biosynthetic Pathways Relevant to Sceleratine

The biosynthetic pathway of pyrrolizidine alkaloids is foundational to understanding the formation of sceleratine. PAs are characterized by their core structure, a necine base, which is esterified with one or more necic acids. numberanalytics.com The entire process begins with basic amino acids and proceeds through several key stages.

Following the formation of homospermidine, a series of enzyme-catalyzed reactions, including hydroxylation and oxidation, modify it to create the characteristic bicyclic ring system of the necine base, such as retronecine (B1221780). ontosight.aipnas.org Concurrently, a separate pathway synthesizes the necic acid component. numberanalytics.com In the case of sceleratine, the necic acid is sceleranecic acid. journals.co.za The final step in the biosynthesis is the coupling of the necine base with the necic acid through an esterification reaction, resulting in the formation of the final macrocyclic diester structure of sceleratine. numberanalytics.comrsc.org In many plant species, this synthesis occurs primarily in the roots, from where the final alkaloids are transported to other parts of the plant, particularly the shoots and inflorescences, for storage. pnas.orgresearchgate.net

Enzymology of Sceleratine Biosynthesis

The synthesis of sceleratine is governed by a series of specific enzymes that catalyze each step of the biosynthetic pathway. The identification and characterization of these enzymes are crucial for understanding the molecular mechanics of PA production.

Research into PA biosynthesis has identified several key enzymes that play critical roles. While the complete enzymatic cascade for sceleratine is not fully detailed, the initial and most well-characterized enzyme is Homospermidine Synthase (HSS).

Homospermidine Synthase (HSS): This is the first committed enzyme in the PA biosynthetic pathway. oup.comnih.gov HSS catalyzes the formation of homospermidine from putrescine and spermidine. oup.com Molecular studies have revealed that HSS evolved through the duplication of the gene encoding deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism. pnas.orgnih.gov This evolutionary recruitment of a primary metabolism gene for a role in secondary metabolism has occurred independently multiple times across different plant lineages that produce PAs. nih.gov HSS holds a key regulatory position, as it controls the total amount of alkaloid the plant can produce. pnas.org

Cytochrome P450 Monooxygenases (P450s): Following the synthesis of homospermidine, a variety of oxidation and hydroxylation reactions are required to form the necine base. ontosight.ai This class of enzymes is known to be involved in these transformations. ontosight.aifrontiersin.org While specific P450s for every step in the sceleratine pathway have not been individually characterized, their involvement is inferred from the known chemistry of PA formation and their roles in other specialized plant metabolic pathways. ontosight.aifrontiersin.org They are key to creating the structural diversity seen across the hundreds of known PA compounds. researchgate.net

Key Enzymes in Pyrrolizidine Alkaloid Biosynthesis

| Enzyme | Function | Substrate(s) | Product | Reference |

|---|---|---|---|---|

| Homospermidine Synthase (HSS) | First committed step in PA biosynthesis. | Putrescine, Spermidine | Homospermidine | oup.compnas.orgnih.gov |

| Cytochrome P450 Monooxygenases | Catalyze various hydroxylation and oxidation reactions in the formation of the necine base. | Homospermidine and its derivatives | Oxidized/hydroxylated intermediates | ontosight.aifrontiersin.org |

The production of sceleratine is a tightly regulated process, controlled at the level of gene expression. nih.govpressbooks.pub The expression of biosynthetic genes like that for HSS is not constant but is influenced by a range of internal and external factors. oup.comnih.gov This regulation ensures that the plant produces these defensive compounds when and where they are most needed, conserving energy and resources. pressbooks.pub

Developmental and Tissue-Specific Regulation: The expression of PA biosynthetic genes is often specific to certain tissues and developmental stages. oup.commdpi.com For many species in the Asteraceae family, HSS expression and subsequent PA synthesis are localized exclusively in the roots. oup.compnas.org The alkaloids are then transported via the phloem to other parts of the plant, with the highest concentrations often found in reproductive structures like flower heads to protect them from herbivores. oup.comresearchgate.net In some plants, like comfrey, a second site of HSS expression in the leaves is activated during the floral stage to boost the protection of the inflorescences. oup.com

Inducible Expression: Gene expression for PA biosynthesis can be induced by external stimuli, particularly stress factors like mechanical wounding or insect herbivory. ontosight.ai This inducibility is a hallmark of many plant defense systems, allowing the plant to ramp up production of protective compounds in direct response to an attack. wikipedia.org This regulation involves complex cell signaling pathways that activate transcription factors, which in turn bind to promoter regions of the biosynthetic genes and switch them on. nih.govuwa.edu.au

Identification and Characterization of Key Biosynthetic Enzymes

Precursor Incorporation Studies in Sceleratine Biosynthesis

Precursor incorporation studies, which use isotopically labeled compounds, are a powerful tool for tracing the path of atoms through a biosynthetic pathway. Such experiments have been fundamental in confirming the building blocks of sceleratine's necic acid moiety.

A key study involved feeding Senecio sceleratus plants with [2-¹⁴C]acetate. journals.co.za The plants were harvested after 10 days, and the incorporated radioactivity was measured in the isolated alkaloids. This work yielded labeled sceleratine, which upon hydrolysis, gave labeled sceleranecic acid. journals.co.za To determine how the acetate (B1210297) precursor was incorporated, the sceleranecic acid was chemically degraded, and the radioactivity of the resulting fragments was measured. The results of Kuhn-Roth oxidation showed a specific pattern of label distribution within the acid's carbon skeleton, providing strong evidence for its biogenesis from smaller precursor units. journals.co.za This pattern was essentially the same as that found for retronecic acid, another PA necic acid, suggesting a common biosynthetic origin. journals.co.za

Further evidence indicates that the necic acid components of macrocyclic PAs like sceleratine are derived from common branched-chain amino acids, such as valine and isoleucine, rather than the acetate-mevalonate pathway. rsc.org

Degradation of [¹⁴C]Sceleranecic Acid from Precursor Feeding Study

| Degradation Product | Derived from Carbon Atoms | % of Total Acid Radioactivity | Reference |

|---|---|---|---|

| Barium Acetate | C(6) and C(7) | 20.7% | journals.co.za |

| Carbon Dioxide | C(10) | 13.5% | journals.co.za |

| Methyl Succinic Acid | C(2), C(3), C(4), C(5), C(8) | 51.7% | journals.co.za |

Note: Data adapted from studies on the closely related retronecic acid, which showed an identical labeling pattern to sceleranecic acid. journals.co.za

Metabolic Flux Analysis in Sceleratine Production

Metabolic Flux Analysis (MFA) is a sophisticated experimental technique used to quantify the rates (fluxes) of all metabolic reactions within a biological system. wikipedia.org By using stable isotope tracers, such as ¹³C-labeled glucose, MFA can map the flow of carbon atoms through the intricate network of cellular metabolism. nih.govrsc.org This provides a detailed snapshot of the central metabolism, revealing how much precursor is being channeled into different pathways. wikipedia.org

While no specific MFA studies have been published focusing solely on sceleratine production, this methodology offers significant potential for the field. By applying ¹³C-MFA to PA-producing plants, researchers could:

Quantify Pathway Efficiency: Determine the precise rate at which primary carbon sources are converted into homospermidine and subsequently into sceleratine. nih.gov

Identify Metabolic Bottlenecks: Pinpoint specific enzymatic steps that are slow or rate-limiting in the biosynthetic pathway. wikipedia.orgnih.gov This information is invaluable for metabolic engineering efforts aimed at increasing alkaloid yield.

Understand Metabolic Trade-offs: Analyze how the demands of producing sceleratine affect other areas of the plant's metabolism, such as growth and the production of other essential compounds.

For example, MFA could be used to compare the metabolic flux in normal plants versus those under herbivore attack, quantifying the metabolic rewiring that occurs to boost sceleratine production. nih.gov This powerful analytical approach provides a quantitative framework to understand and ultimately manipulate the biosynthesis of complex plant secondary metabolites like sceleratine. rsc.org

Chemical Synthesis and Derivatization of Sceleratine

Total Synthesis Methodologies for Sceleratine

A total synthesis of Sceleratine has not been prominently reported, but a plausible strategy can be constructed based on the synthesis of its constituent parts: the retronecine (B1221780) base and sceleranecic acid, followed by their esterification and macrocyclization. The primary focus of synthetic efforts in the PA field has often been on the necine bases themselves.

The main stereochemical challenge in synthesizing Sceleratine lies in the construction of the (+)-retronecine core, which has multiple stereocenters. Numerous stereoselective and enantioselective syntheses of retronecine have been developed, providing a blueprint for this part of a potential Sceleratine synthesis.

Chiral Pool Synthesis : A common and effective strategy is to start from a readily available chiral molecule (the chiral pool). (S)-malic acid has been successfully used as a starting material for the stereoselective synthesis of (+)-retronecine. rsc.orgrsc.org In one approach, the stereogenic center of an (S)-3-acetoxysuccinimide, derived from malic acid, is used to control the formation of the adjacent chiral center at C-7a of the pyrrolizidine (B1209537) skeleton. researchgate.net

Asymmetric Reactions : Modern asymmetric synthesis provides powerful tools for setting the required stereocenters. For instance, asymmetric α-lithiation-substitution reactions of N-Boc-pyrrolidine can generate enantioenriched intermediates that are precursors to the pyrrolizidine ring system. whiterose.ac.uk

Cycloaddition Reactions : Stereoselective cycloaddition reactions are another key strategy. The use of functionalized nitrones in [3+2] cycloaddition reactions has been shown to be a highly stereoselective and regioselective method for synthesizing dl-retronecine. unigoa.ac.in Similarly, Lewis acid-promoted [4+2] cycloadditions of nitroalkenes with chiral vinyl ethers can afford cyclic nitronates with high diastereoselectivity, which can then be converted to the pyrrolizidine core. researchgate.net

A synthesis of the sceleranecic acid moiety would also require stereocontrol. Syntheses of related necic acids, such as integerrinecic acid, have been achieved and often involve steps like the cyanohydrin reaction to install the α-hydroxy carboxylic acid group, which can lead to mixtures of diastereoisomers. rsc.org A key synthon, ethyl (2Z)-2-bromomethylbut-2-enoate, has been identified as a versatile starting point for various necic acids, as it can undergo substitution reactions to build the carbon skeleton. rsc.org The synthesis of sceleranecic acid, which exists as a dilactone, presents the additional challenge of controlling the stereochemistry at multiple centers and facilitating the double lactonization. journals.co.za

The total synthesis of a macrocyclic PA like Sceleratine presents several significant hurdles beyond the stereoselective construction of its components.

Macrocyclization : The formation of the large, 12-membered macrocyclic diester ring is a major challenge. These reactions are often low-yielding due to entropic factors and competing intermolecular polymerization. Innovative methods for macrolactonization are required. The Corey-Nicolaou method has been successfully used to cyclize monoesters of (+)-retronecine with dicarboxylic acids to form macrocyclic PAs. gla.ac.uk

Regioselectivity of Esterification : Retronecine has two hydroxyl groups at the C-7 and C-9 positions. encyclopedia.pub Differentiating between these two secondary alcohols to achieve selective esterification at the desired position can be difficult. The C-9 hydroxyl is allylic and generally more reactive, but selective esterification often requires protecting group strategies or carefully controlled reaction conditions. nih.gov

An innovative approach that could be applied to Sceleratine synthesis involves the intramolecular cyclization of a precursor that already contains both the necine base and the necic acid chain. For example, treatment of (7R,8R)-1-chloromethyl-1,2-didehydro-7-hydroxypyrrolizidine with an appropriate dicarboxylic acid anhydride (B1165640) can lead directly to the macrocyclic diester. rsc.org This reaction proceeds through the initial formation of a 7-monoester, followed by an intramolecular nucleophilic substitution of the C-9 allylic chloride by the carboxylate anion to close the ring. rsc.org

| Synthetic Challenge | Potential Innovative Solution |

| Stereocontrol in Retronecine | Chiral pool synthesis (e.g., from (S)-malic acid), asymmetric lithiation, stereoselective cycloadditions. rsc.orgresearchgate.netwhiterose.ac.uk |

| Macrocycle Formation | High-dilution techniques, template-driven cyclization, Corey-Nicolaou macrolactonization. gla.ac.uk |

| Regioselective Esterification | Use of protecting groups, exploitation of inherent reactivity differences (C-9 allylic OH vs. C-7 OH), enzymatic esterification. nih.gov |

| Overall Efficiency | Convergent synthesis, one-pot procedures, intramolecular cyclization strategies. rsc.org |

Stereoselective and Enantioselective Synthetic Approaches

Semi-Synthesis of Sceleratine from Natural Precursors

Given the difficulties of total synthesis, a semi-synthetic approach is a highly practical and common method for producing PAs and their analogues. journals.co.zaresearchgate.net This strategy leverages the natural abundance of certain PAs to provide a ready source of the necine base.

The most common precursor for the semi-synthesis of retronecine-type PAs is retronecine itself, which can be obtained by the hydrolysis of naturally abundant alkaloids like monocrotaline (B1676716). journals.co.zaunigoa.ac.in The general process would involve:

Isolation and Hydrolysis : Isolation of a suitable macrocyclic PA (e.g., monocrotaline from Crotalaria spectabilis) from plant material. researchgate.net

Hydrolysis : Alkaline hydrolysis of the isolated PA to cleave the ester bonds, liberating the free necine base, (+)-retronecine, and the necic acid. unigoa.ac.injournals.co.za

Synthesis of Necic Acid : The required sceleranecic acid would be prepared via total synthesis, as it is not as readily available. journals.co.zarsc.org

Esterification and Cyclization : The synthetically prepared sceleranecic acid (or a suitable derivative) would then be coupled with the natural retronecine. This crucial step involves forming the two ester linkages and closing the macrocycle, likely using macrolactonization methods as discussed previously. gla.ac.uk

This semi-synthetic route circumvents the often-complex total synthesis of the necine base, making it a more efficient way to access Sceleratine and its analogues for research purposes.

Preparation and Characterization of Sceleratine Analogues and Derivatives

The preparation of analogues and derivatives of Sceleratine is valuable for studying structure-activity relationships. Modifications can be targeted at the necine base or can involve the ester and amine functionalities.

The retronecine core of Sceleratine offers several sites for chemical modification. The most common modifications involve the pyrrolizidine ring system itself. For example, continuous flow hydrogenolysis/hydrogenation of related PAs has been used to access saturated derivatives like platynecine and retronecanol. researchgate.net Such modifications to the 1,2-double bond of the retronecine moiety in Sceleratine would be expected to significantly alter its biological properties. Other modifications could include the introduction of different substituents onto the pyrrolizidine ring, although this would likely require a more involved synthetic effort starting from earlier intermediates.

Esterification : The ester linkages are critical to the structure of Sceleratine. Creating analogues by varying the necic acid is a primary strategy. Semi-synthesis allows for the esterification of naturally derived retronecine with a wide variety of synthetic dicarboxylic acids to create novel macrocyclic diester PAs. gla.ac.ukrsc.org The site selectivity of esterification between the C-7 and C-9 hydroxyls of retronecine can be influenced by the structure of the necic acid and the coupling reagents used, such as carbodiimides. nih.gov This allows for the synthesis of not only macrocyclic diesters but also monoesters at either position.

N-Oxidation : The tertiary nitrogen of the pyrrolizidine ring is readily oxidized to the corresponding N-oxide. mdpi.comresearchgate.net In many plants, PAs exist as a mixture of the free base and its N-oxide. encyclopedia.pub Synthetically, this transformation can be achieved using standard oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide is a key metabolic pathway and significantly changes the molecule's properties, such as its water solubility. mdpi.comfrontiersin.org The N-oxides are often considered a detoxification product, though they can be reduced back to the toxic tertiary amine form. researchgate.netfrontiersin.org The ratio of N-oxide to pyrrolic metabolites formed can vary depending on the structure of the alkaloid. nih.gov

| Derivative Type | Synthetic Pathway | Key Reagents/Methods |

| Saturated Necine Base | Hydrogenation of the 1,2-double bond | H₂, Pd/C (catalyst) researchgate.net |

| Novel Macrocyclic Ester | Esterification/Macrocyclization | Natural Retronecine + Synthetic Dicarboxylic Acid, DCC, Corey-Nicolaou conditions gla.ac.uknih.gov |

| Monoester Derivatives | Selective esterification | Protecting groups, controlled stoichiometry, enzymatic catalysis nih.gov |

| N-Oxide Derivative | Oxidation of the tertiary amine | m-CPBA, H₂O₂ nih.govplantaanalytica.com |

Synthetic Modification Strategies of the Sceleratine Necine Base

Computational Chemistry in Sceleratine Synthesis Design

The total synthesis of complex natural products like Sceleratine, a pyrrolizidine alkaloid, presents a formidable challenge to synthetic chemists. The intricate stereochemistry and multifunctional nature of such molecules necessitate the development of highly efficient and selective synthetic routes. In modern organic synthesis, computational chemistry has emerged as a powerful tool to aid in the design and optimization of these complex synthetic pathways. yale.edujst.go.jp By providing insights into reaction mechanisms, predicting the feasibility of key steps, and analyzing the conformational landscape of intermediates, computational methods can significantly de-risk and accelerate synthetic campaigns. yale.edu

Retrosynthetic Analysis and Pathway Prediction

The initial stage in designing a synthesis for a target molecule like Sceleratine involves retrosynthetic analysis, a process of deconstructing the molecule into simpler, commercially available starting materials. frontiersin.org Computer-Aided Synthesis Planning (CASP) has become an invaluable asset in this endeavor. biospectrumindia.comwikipedia.orglabmanager.com Software platforms can propose numerous retrosynthetic disconnections and potential synthetic routes by leveraging vast databases of known chemical reactions. wikipedia.orgsynthiaonline.com

For a molecule with the complexity of Sceleratine, these programs can identify key bond disconnections that might not be immediately obvious to a human chemist. The software analyzes the target structure and suggests strategic bond cleavages based on established chemical principles and reaction rules. biospectrumindia.com This process generates a "synthesis tree," a branching diagram of possible synthetic pathways.

Table 1: Illustrative Output from a Retrosynthesis Software for Sceleratine

| Rank | Key Disconnection | Precursor Fragments | Associated Reaction Type | Confidence Score |

| 1 | C8-O-C9 Ester Bond | Dihydropyrrolizine core & Necic acid side chain | Esterification | 0.95 |

| 2 | C7-C11 Bond | Functionalized pyrrolizidinone & Side chain precursor | Aldol Condensation | 0.88 |

| 3 | N4-C5 Bond | Substituted pyrrole (B145914) & Alkene precursor | [3+2] Cycloaddition | 0.82 |

| 4 | C1-C2 Bond | Acyclic amino-diol | Ring-Closing Metathesis | 0.75 |

Note: This table is for illustrative purposes and does not represent actual output from a specific software for Sceleratine.

The confidence score in such a table reflects the program's assessment of the likelihood of a successful reaction based on literature precedents and its internal algorithms. nih.gov Chemists can then evaluate these computer-generated routes, prioritizing those with the highest probability of success and those that utilize readily available and inexpensive starting materials. synthiaonline.com

Quantum Mechanical Calculations for Mechanistic Insights

Once potential key reactions are identified, quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), can be employed to gain a deeper understanding of the reaction mechanisms. yale.edujst.go.jpfrontiersin.org DFT calculations can be used to model the transition states of proposed reactions, providing crucial information about activation energies and reaction kinetics. chemrxiv.orgnih.govnih.gov

For instance, in a hypothetical key cyclization step to form the pyrrolizidine core of Sceleratine, DFT calculations could be used to:

Determine the most favorable reaction pathway: By comparing the energy barriers of different possible cyclization pathways (e.g., radical vs. polar mechanism), chemists can predict which reaction conditions are most likely to lead to the desired product.

Predict stereoselectivity: For reactions that form new stereocenters, DFT can be used to calculate the energies of the different diastereomeric transition states. This allows for the prediction of the stereochemical outcome of the reaction, which is critical for the synthesis of a specific stereoisomer of Sceleratine. nih.gov

Analyze the effect of catalysts and reagents: The influence of different catalysts, ligands, or solvents on the reaction can be modeled to identify the optimal conditions for achieving high yield and selectivity.

Table 2: Hypothetical DFT Calculation Results for a Key Cyclization Step in Sceleratine Synthesis

| Proposed Pathway | Transition State Energy (kcal/mol) | Predicted Major Stereoisomer |

| Thermal [3+2] Cycloaddition | 35.2 | Racemic |

| Lewis Acid Catalyzed [3+2] Cycloaddition | 22.5 | endo |

| Organocatalyzed Michael Addition-Cyclization | 19.8 | (1R, 7aR) |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

These computational insights can guide the experimental work, saving significant time and resources by avoiding unpromising reaction pathways. yale.edu

Conformational Analysis of Intermediates

The three-dimensional shape, or conformation, of reaction intermediates can play a crucial role in determining the outcome of a synthetic step. Molecular Mechanics (MM) and QM methods are used to perform conformational analysis, identifying the most stable low-energy conformations of flexible molecules. wgtn.ac.nzrsc.orgiupac.orgthieme-connect.comnih.gov

In the synthesis of a complex molecule like Sceleratine, which contains multiple chiral centers and a flexible macrocyclic ring, understanding the preferred conformations of key intermediates is essential. For example, in a macrocyclization step to form the large ring of Sceleratine, conformational analysis could predict whether the precursor molecule is pre-organized for the desired ring-closing reaction. A conformationally biased intermediate is more likely to cyclize efficiently than a highly flexible one.

Table 3: Example of Conformational Analysis Data for a Sceleratine Precursor

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C7-C11-C12-C13) | Predicted Reactivity for Cyclization |

| 1 | 0.0 | 175° | Favorable |

| 2 | 1.2 | -65° | Unfavorable |

| 3 | 3.5 | 85° | Unfavorable |

Note: This table presents illustrative data from a conformational search.

By understanding the conformational preferences of intermediates, chemists can design substrates that are biased towards the desired reactive conformation, thereby improving the efficiency and selectivity of the synthesis.

Advanced Analytical Methodologies for Sceleratine Research

Chromatographic Techniques for Sceleratine Isolation and Purification

Chromatography is a fundamental technique for separating individual chemical components from a mixture. nih.gov For a compound like Sceleratine, which is typically found within a complex plant matrix, chromatographic methods are indispensable for obtaining pure material required for structural elucidation and further research. researchgate.netrsc.org Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play significant roles in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and purification of pyrrolizidine (B1209537) alkaloids (PAs) from crude plant extracts. youtube.comnih.gov The development of a robust HPLC method is the first critical step to isolate Sceleratine. scielo.org.mx

The process begins with selecting the appropriate chromatographic mode. For PAs like Sceleratine, reversed-phase HPLC is most common. researchgate.netyoutube.com Method development involves the systematic optimization of several parameters to achieve adequate resolution of the target analyte from other compounds. researchgate.net Key variables include the stationary phase, mobile phase composition, pH, and column temperature.

A common starting point for separating PAs involves using a C18 or C12 stationary phase, which separates compounds based on their hydrophobicity. mdpi.comyoutube.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, run in a gradient mode where the proportion of the organic solvent is increased over time. researchgate.netyoutube.compitt.edu This is particularly useful for complex samples containing compounds with a wide range of polarities. scielo.org.mx To improve peak shape and prevent tailing, which can occur due to the basic nature of the alkaloid interacting with residual silanols on the silica-based column, additives are often incorporated into the mobile phase. youtube.com Formic acid or ammonium (B1175870) formate (B1220265) buffers are frequently used to maintain a consistent pH and enhance ionization for subsequent mass spectrometry detection. mdpi.comlibretexts.org Alternatively, operating at an alkaline pH (e.g., using ammonium hydroxide) can ensure the alkaloids are in their free-base form, which also minimizes unwanted column interactions. youtube.comnd.edu

Table 1: Representative HPLC Method Parameters for Pyrrolizidine Alkaloid Separation

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C12, e.g., 250 mm x 4.6 mm, 4-5 µm | Provides good hydrophobic retention and separation for alkaloids. mdpi.comyoutube.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 5-10 mM Ammonium Formate | Acidic modifier improves peak shape and ionization efficiency for MS detection. mdpi.comlibretexts.org |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting compounds from the reversed-phase column. youtube.compitt.edu |

| Gradient | Linear gradient from low %B (e.g., 5%) to high %B (e.g., 95%) over 30-60 min | Effectively separates complex mixtures of PAs with varying polarities. mdpi.comresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | Typical flow rate for analytical scale columns of this dimension. mdpi.comorganicchemistrydata.org |

| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times. mdpi.comlibretexts.org |

| Detection | UV (220-230 nm) or Mass Spectrometry (MS) | PAs exhibit UV absorbance in this range; MS provides mass information. researchgate.netnih.gov |

Gas Chromatography (GC) Applications in Sceleratine Analysis

Gas chromatography (GC) separates compounds based on their volatility. rsc.orgrsc.org It is a high-resolution separation technique widely used in pharmaceutical and environmental analysis. While highly effective for volatile substances, the direct analysis of pyrrolizidine alkaloids like Sceleratine by GC is challenging due to their low volatility and thermal instability.

To overcome this limitation, GC analysis of PAs often employs a "sum parameter approach." This involves the chemical reduction of all 1,2-unsaturated PAs in an extract to their common necine base backbones (e.g., retronecine (B1221780) or heliotridine). These backbone structures are then derivatized, for example, with heptafluorobutyric anhydride (B1165640) (HFBA), to increase their volatility and allow for GC separation and detection, typically by mass spectrometry (GC-MS). This method provides a total quantification of potentially toxic PAs but does not identify individual alkaloids.

GC-MS is also a valuable tool for analyzing the metabolites of PAs. In metabolic studies, toxic metabolites such as dehydropyrrolizidine (DHP) esters can be identified and quantified as their trimethylsilyl (B98337) (TMS) derivatives, which are amenable to GC analysis.

Table 2: General Gas Chromatography Method Parameters for Derivatized Pyrrolizidine Alkaloids

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Sample Preparation | Reduction of PAs to necine base, followed by derivatization (e.g., with HFBA) | Increases volatility for GC analysis. |

| Column | Capillary column (e.g., 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm | Standard column for separation of a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. rsc.org |

| Injector Temperature | ~250 °C | Ensures rapid vaporization of the derivatized analytes. rsc.org |

| Oven Program | Temperature gradient, e.g., 100 °C held for 1 min, then ramped to 280 °C | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (MS) | Provides identification based on mass spectrum and quantification. |

Mass Spectrometry (MS) Techniques for Sceleratine Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. When coupled with a chromatographic separation technique, it becomes a powerful tool for the identification and quantification of analytes in complex mixtures. For Sceleratine research, MS, particularly in tandem with liquid chromatography, is the most suitable and widely used analytical method. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for quantifying trace levels of PAs, including Sceleratine, in diverse matrices like herbal medicines, honey, and milk.

A typical LC-MS/MS protocol begins with sample extraction. PAs are often extracted from the matrix using an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) to protonate the alkaloids and increase their solubility in the aqueous phase. After extraction, a cleanup step using solid-phase extraction (SPE) is commonly employed. Cation-exchange cartridges (e.g., Oasis MCX) are particularly effective, as they retain the protonated alkaloids while allowing neutral and anionic interfering compounds to be washed away. The purified alkaloids are then eluted, concentrated, and injected into the LC-MS/MS system.

The LC separates the alkaloids as described in section 5.1.1. The eluent from the column is then directed into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique used for PAs, as it is a soft ionization method suitable for polar and thermally labile molecules. In the tandem mass spectrometer (e.g., a triple quadrupole), a specific ion corresponding to the protonated molecule of Sceleratine ([M+H]⁺) is selected in the first quadrupole. This precursor ion is then fragmented by collision with an inert gas in the collision cell. The resulting fragment ions (product ions) are analyzed in the third quadrupole. pitt.edu This process, known as Multiple Reaction Monitoring (MRM), is highly specific and provides excellent sensitivity, as it only detects molecules that have both the correct precursor mass and produce the expected product ions. pitt.edu

Table 3: Typical LC-MS/MS Protocol for Sceleratine Quantification

| Step | Parameter/Procedure | Rationale/Reference |

|---|---|---|

| Extraction | Sonication in 0.05 M H₂SO₄ | Efficiently extracts protonated alkaloids from the plant matrix. |

| Cleanup | Solid-Phase Extraction (SPE) with a mixed-mode cation exchange (MCX) cartridge | Selectively retains PAs and removes interfering matrix components. |

| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, <3 µm) | Standard for PA separation, with smaller particles for higher efficiency. libretexts.org |

| Mobile Phase | Gradient of water and methanol/acetonitrile with ammonium formate and formic acid | Provides good chromatographic separation and is compatible with ESI-MS. libretexts.org |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Effectively ionizes basic alkaloids to form [M+H]⁺ ions. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive for quantification by monitoring specific precursor-to-product ion transitions. pitt.edu |

| Quantification | Stable isotope-labeled internal standards and matrix-matched calibration | Corrects for matrix effects and ensures accurate quantification. |

High-Resolution Mass Spectrometry for Sceleratine Metabolites

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically ≤5 ppm error). This capability is invaluable for identifying unknown compounds, such as the metabolites of Sceleratine. researchgate.net

In drug metabolism studies, organisms modify foreign compounds through various biochemical reactions (e.g., oxidation, hydrolysis, conjugation). HRMS allows for the determination of the elemental composition of these metabolites from their accurate mass. For instance, an observed mass shift can suggest a specific metabolic transformation. However, without high mass accuracy, ambiguities can arise. researchgate.net

The use of HRMS in a full-scan acquisition mode, coupled with post-acquisition data mining, allows for the retrospective analysis of data for unexpected or unknown metabolites. researchgate.net This is a powerful approach in metabolomics and has been applied to screen for PAs and their transformation products in environmental samples. For Sceleratine, this technique would be crucial for identifying its metabolic fate in biological systems, helping to elucidate pathways of biotransformation. The accurate mass data provided by HRMS is critical for correctly assigning structures to these novel metabolic products. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sceleratine Structural Elucidation and Conformation

While mass spectrometry provides essential information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including complex natural products like Sceleratine. nih.gov NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.net

The structural elucidation process typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. mdpi.com

1D NMR: The 1H NMR spectrum provides information about the number and types of protons in the molecule, while the 13C NMR spectrum reveals the number and types of carbon atoms. nd.edu

2D NMR: These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure piece by piece. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-H correlations). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms (C-H one-bond correlations). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (C-H long-range correlations), which is crucial for connecting different fragments of the molecule. mdpi.com

For pyrrolizidine alkaloids, NMR is particularly vital for distinguishing between isomers (compounds with the same molecular formula but different structures), which are very common in this class and often co-occur in plant extracts. youtube.comnd.edu Techniques like LC-NMR, which couples HPLC separation directly with NMR detection, can be used to obtain spectra of individual PAs from a complex mixture without the need for complete isolation. youtube.comnd.edu Although specific 1H and 13C NMR data for Sceleratine are not widely published, the application of these standard NMR techniques is the definitive method used to confirm its unique structure and that of related alkaloids like sarracine (B1680782) and retrorsine (B1680556). youtube.com

Spectrophotometric Methods for Sceleratine Quantification in Complex Matrices

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a widely used analytical technique for the quantitative analysis of various compounds. upi.edudenovix.com The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species in a solution. denovix.comlibretexts.org For a compound to be quantifiable by UV-Vis spectrophotometry, it must possess a chromophore, a part of the molecule that absorbs light in the UV or visible regions of the electromagnetic spectrum. upi.eduupi.edu

The application of spectrophotometry for the direct quantification of Sceleratine in complex matrices, such as plant extracts or biological tissues, presents significant challenges. Complex matrices contain a multitude of compounds, many of which may absorb light at the same or overlapping wavelengths as the analyte of interest, leading to inaccurate measurements. researchgate.net While UV-Vis spectrophotometry is effective for determining the concentration of analytes in less complex samples, its utility diminishes with increasing matrix complexity. researchgate.netresearchgate.net

For a compound like Sceleratine, which belongs to the pyrrolizidine alkaloids, direct quantification via UV-Vis spectrophotometry is not a commonly reported method. This is primarily due to potential spectral interference from other co-extracted compounds. Successful spectrophotometric analysis in such cases often requires extensive sample purification to isolate the target analyte or chemical derivatization to create a unique, colored compound that can be measured at a specific wavelength, away from the interference of the matrix components. drawellanalytical.com However, for pyrrolizidine alkaloids, more specific and sensitive methods like liquid chromatography coupled with mass spectrometry (LC-MS) are generally preferred. researchgate.netresearchgate.net

Despite these limitations, a general workflow for developing a spectrophotometric method for a target compound in a complex matrix would involve the following steps:

Spectrum Scanning: The UV-Vis spectrum of a pure standard of the target compound is recorded to determine its wavelength of maximum absorbance (λmax). upi.edu

Matrix Blank Analysis: The spectrum of a sample matrix known to be free of the target compound is analyzed to identify potential interferences.

Calibration Curve: A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. upi.edu

Sample Measurement: The absorbance of the sample extract is measured, and the concentration is calculated using the calibration curve. upi.edu

Given the complexity, methods for quantifying compounds in intricate samples often rely on the interaction of proteins with reporter molecules, leading to colored products that can be quantified by spectrophotometry. researchgate.net

Advanced Extraction and Sample Preparation Techniques for Sceleratine Studies

The accurate analysis of Sceleratine, particularly from plant and animal tissues, is highly dependent on efficient extraction and sample clean-up procedures. tandfonline.com Advanced extraction techniques are employed to improve efficiency, reduce extraction time, and minimize the use of organic solvents compared to traditional methods like maceration or Soxhlet extraction. unirioja.esnih.gov

Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, utilizes high-frequency sound waves to create cavitation bubbles in the solvent. frontiersin.orgmdpi.com The collapse of these bubbles generates localized high pressure and temperature, disrupting cell walls and enhancing the penetration of the solvent into the sample matrix, thereby accelerating the extraction of target compounds. mdpi.comresearchgate.net This method offers several advantages, including reduced extraction times, lower solvent consumption, and operation at lower temperatures, which helps in preserving thermolabile compounds. mdpi.commdpi.com In the context of pyrrolizidine alkaloid analysis, a common procedure involves placing the sample in an ultrasonic bath for short intervals to facilitate extraction. tandfonline.com

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to rapidly heat the solvent and sample mixture. nih.govanton-paar.com The direct interaction of microwaves with polar molecules generates heat efficiently, causing internal pressure to build within the sample's cells, leading to cell wall rupture and the release of analytes into the solvent. sapub.org MAE significantly reduces extraction time, often to just 15-30 minutes, and lowers solvent consumption. anton-paar.comnih.gov The key parameters influencing MAE efficiency include microwave power, extraction time, solvent type, and temperature. nih.govnih.gov

Sample Preparation: Solid-Phase Extraction (SPE)

Following extraction, sample purification is a critical step to remove interfering components from the complex matrix before analysis. chromatographyonline.comthermofisher.com Solid-Phase Extraction (SPE) is a highly effective and widely used technique for this purpose. organomation.com SPE operates on the principles of chromatography, using a solid sorbent (stationary phase) packed in a cartridge to selectively adsorb either the target analytes or the matrix interferences from the liquid sample (mobile phase). wikipedia.org

The process generally involves four steps:

Conditioning: The sorbent is activated with a solvent to ensure proper interaction with the sample. organomation.com

Loading: The sample extract is passed through the cartridge. Analytes of interest are retained on the sorbent while other matrix components pass through. organomation.com

Washing: A specific solvent is used to wash away any weakly bound impurities from the sorbent. wikipedia.org

Elution: A different solvent is used to disrupt the interaction between the analytes and the sorbent, allowing the purified analytes to be collected. thermofisher.com

For pyrrolizidine alkaloids like Sceleratine, strong cation exchange SPE is a reported method for effectively purifying extracts. researchgate.net

The table below summarizes typical parameters for the extraction of pyrrolizidine alkaloids (PAs), including Sceleratine, from complex matrices as described in research literature.

Table 1: Research Findings on Extraction and Sample Preparation for Pyrrolizidine Alkaloids

| Technique | Matrix | Key Parameters | Findings/Purpose | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Muscle and Liver Tissue | Solvent: Methanol with 1% H₂SO₄; Procedure: Homogenization with ULTRA-TURRAX, followed by ultrasonic bath for 5 min, vortexing, and another 5 min in ultrasonic bath. | Used for the extraction of PAs prior to protein precipitation and LC-MS/MS analysis. | tandfonline.com |

| Acidified Methanol Extraction | Plant Material (Tansy Ragwort) | Solvent: Methanol with 0.05 M H₂SO₄; Procedure: Double extraction of homogenized sample. | To extract PAs from plant material to correlate with intake by grazing animals. | tandfonline.com |

| Solid-Phase Extraction (SPE) | Plant and Tablet Extracts | Type: Strong cation exchange SPE. | Used to purify and separate pyrrolizidine alkaloids and their N-oxides from complex mixtures. | researchgate.net |

Mechanistic Biological Investigations of Sceleratine Activity

Cellular and Subcellular Targets of Sceleratine

The primary target of toxic pyrrolizidine (B1209537) alkaloids, including by extension sceleratine, is the liver. nih.gov Within the liver, the sinusoidal endothelial cells are particularly susceptible to damage, which can lead to hepatic sinusoidal obstruction syndrome (HSOS). nih.gov While hepatocytes are the main site of metabolic activation, the reactive metabolites can be released and affect other cell types. thieme-connect.com Damage to hepatocytes and liver sinusoidal endothelial cells is a prominent effect observed with PAs. thieme-connect.com The toxic effects are attributed to the activation of the alkaloids in the liver, where they are metabolized into reactive pyrrolic dehydro-alkaloids. inchem.org These reactive metabolites can then cause cellular injury. ontosight.ai

Subcellularly, the endoplasmic reticulum of hepatocytes is the principal site for the metabolic activation of PAs by cytochrome P450 (CYP) enzymes. nih.gov The reactive metabolites formed can then interact with various cellular macromolecules, including proteins and DNA, leading to cellular damage. ontosight.airesearchgate.net

Molecular Mechanisms of Sceleratine-Induced Biological Responses

The biological activities of sceleratine are intrinsically linked to its chemical structure and subsequent metabolic transformation. The presence of a 1,2-unsaturated necine base is a critical feature for the toxicity of PAs like sceleratine. nih.govthieme-connect.com

Enzymatic Activation and metabolite Formation of Sceleratine

The bioactivation of sceleratine is a critical step in its mechanism of toxicity. This process is primarily carried out by cytochrome P450 (CYP) enzymes located in the liver. thieme-connect.comthieme-connect.com Specifically, CYP3A4 has been identified as being involved in the bio-activation of sceleratine. wur.nl The enzymatic reaction involves the oxidation of the pyrrolizidine ring to form reactive pyrrolic metabolites, also known as dehydro-pyrrolizidine (DHP) esters. thieme-connect.comthieme-connect.com These metabolites are highly reactive alkylating agents. inchem.org

The process of enzymatic activation is a key determinant of the toxicity of a given PA. inchem.org The rate and extent of the formation of these reactive metabolites influence the potential for cellular damage. nih.gov

Interaction of Sceleratine Metabolites with Biomolecules (e.g., DNA, Proteins)

Once formed, the reactive pyrrolic metabolites of sceleratine can covalently bind to nucleophilic sites on cellular macromolecules, such as proteins and nucleic acids (DNA). thieme-connect.comthieme-connect.comontosight.ai This interaction is considered a key event in the initiation of cellular toxicity and genotoxicity. researchgate.net The binding of these metabolites to proteins can disrupt their function and lead to cellular injury. ontosight.ai Similarly, the formation of DNA adducts can interfere with cellular processes and is a hallmark of the genotoxicity of PAs. ontosight.ai

The interaction of these reactive metabolites with critical cellular targets is thought to be responsible for the observed toxic effects, including liver damage. inchem.orgontosight.ai

In Vitro Assays for Assessing Sceleratine Bioactivity

A variety of in vitro assays are employed to evaluate the biological activity of compounds like sceleratine, providing insights into their potential toxicity without the use of whole animal models.

Cytotoxicity Studies in Non-Human Cell Lines

Cytotoxicity assays are fundamental in toxicology to assess the potential of a substance to cause cell death. These studies often utilize various cancer and non-cancerous cell lines to determine the concentration at which a compound exhibits toxic effects. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, indicating the concentration of a substance required to inhibit a biological process by 50%. mdpi.com

Table 1: Examples of Cell Lines Used in In Vitro Cytotoxicity Studies

| Cell Line | Type | Application in Cytotoxicity Testing |

| HepG2 | Human Hepatoma | Model for liver cell toxicity. mdpi.com |

| TR-146 | Human Buccal Carcinoma | Model for oral cancer cytotoxicity. dovepress.com |

| Caco-2 | Human Colorectal Adenocarcinoma | Model for intestinal cell toxicity. dovepress.com |

| HT-29 | Human Colorectal Adenocarcinoma | Model for colorectal cancer cytotoxicity. dovepress.com |

| MCF-7 | Human Breast Adenocarcinoma | Model for breast cancer cytotoxicity. mdpi.comdovepress.com |

| NIH3T3 | Mouse Embryo Fibroblast | General model for cellular toxicity. biorxiv.org |

| COS-7 | African Green Monkey Kidney Fibroblast | General model for cellular toxicity. biorxiv.org |

| HeLa | Human Cervical Adenocarcinoma | Widely used cancer cell line for toxicity studies. mdpi.combiorxiv.org |

This table is illustrative of cell lines used in general cytotoxicity testing and does not represent specific studies on sceleratine due to a lack of available data in the search results.

Genotoxicity and Mutagenicity Assessments of Sceleratine in Model Systems (e.g., bacterial, insect, mammalian cells)

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA and chromosomes) within a cell. nih.goveuropa.eu A number of PAs have been shown to be genotoxic in various model systems, including bacteria, insects, and mammalian cells in vitro. thieme-connect.com This genotoxic potential is a significant concern as it can lead to mutations and potentially cancer. service.gov.uk

Standard in vitro genotoxicity tests include the Ames test (bacterial reverse mutation assay), the in vitro micronucleus test, and the chromosomal aberration test. nih.gov These assays detect different types of genetic damage, such as gene mutations and chromosomal damage. service.gov.uk For instance, the Ames test uses bacteria to evaluate a chemical's potential to cause gene mutations. nih.gov The in vitro micronucleus test, often conducted in mammalian cells, can detect both chromosome breakage and loss. www.gov.uk

While the search results indicate that PAs, as a class, are genotoxic, specific data from genotoxicity and mutagenicity assessments of sceleratine in model systems are not detailed. thieme-connect.com The general understanding is that the reactive pyrrolic metabolites of PAs are responsible for their genotoxic effects through the formation of DNA adducts. thieme-connect.com

Table 2: Common In Vitro Genotoxicity and Mutagenicity Assay Systems

| Assay System | Model Organism/Cell Type | Endpoint Measured |

| Ames Test | Salmonella typhimurium, Escherichia coli | Gene mutations. nih.gov |

| In Vitro Micronucleus Test | Mammalian cells (e.g., Chinese Hamster Ovary) | Chromosome breakage and loss. nih.govwww.gov.uk |

| In Vitro Chromosomal Aberration Test | Mammalian cells | Structural chromosome damage. nih.gov |

| Comet Assay (in 3D skin models) | Reconstituted human epidermis | DNA strand breaks. www.gov.uk |

This table provides an overview of common genotoxicity assays and does not reflect specific results for sceleratine due to limited information in the provided search results.

In Vivo Studies of Sceleratine in Non-Human Model Organisms

In vivo research provides critical insights into the complex interactions between a chemical compound and a living organism. For Sceleratine, a member of the pyrrolizidine alkaloid (PA) class, non-human model organism studies are essential for understanding its biological effects. These investigations explore its pharmacodynamics, the effects of the compound on the body, and its potential to modify animal behavior.

Pharmacodynamic Research in Livestock Models (excluding clinical outcomes)

Research into the pharmacodynamics of Sceleratine in livestock models is limited, with studies often examining the effects of plant matter containing a mixture of several pyrrolizidine alkaloids. Sceleratine is metabolized in the liver to highly reactive pyrroles, which can bind to cellular components like DNA and proteins, leading to cytotoxicity. ontosight.aimsdvetmanual.com This metabolic activation in hepatocytes is a key pharmacodynamic characteristic of the PA class. msdvetmanual.com

One study investigated the effects of feeding Crotalaria novae-hollandiae, a plant containing Sceleratine (predominantly as its N-oxide), to calves. cabidigitallibrary.org In this research, free PAs were detected in the blood and liver tissue of the animals. cabidigitallibrary.org The total concentration of PAs in the blood was observed to plateau at levels up to 150 µg/kg between 7 and 28 days of exposure before decreasing. cabidigitallibrary.orginchem.org Concurrently, PA levels in muscle and liver tissues reached maximums of approximately 250 µg/kg and 2500 µg/kg, respectively. cabidigitallibrary.orginchem.org This plateau effect may suggest the activation of detoxification pathways, such as those involving rumen bacteria or microsomal enzymes, following prolonged exposure. cabidigitallibrary.org Despite the presence of these alkaloids in the tissues, the study reported no observable clinical signs or significant histopathological changes in the calves. cabidigitallibrary.org

Separately, Sceleratine has been identified as having hypotensive activity, indicating a pharmacodynamic effect on the cardiovascular system. tandfonline.com The distribution of PAs into animal products has also been a subject of study. In experiments where cows were administered PA-containing plants, the transfer of these alkaloids into milk was generally low. mdpi.com

Interactive Data Table: Pyrrolizidine Alkaloid (PA) Concentrations in Calves

The table below summarizes the peak concentrations of total pyrrolizidine alkaloids, including Sceleratine, detected in various tissues of calves fed Crotalaria novae-hollandiae.

| Tissue | Maximum Detected Concentration (µg/kg) | Observation Period |

| Blood | 150 | Plateau observed between days 7-28 of exposure |

| Muscle | 250 | Concentrations paralleled the trend in blood |

| Liver | 2500 | Concentrations paralleled the trend in blood |

Behavioral Modification Studies in Animal Models Mediated by Sceleratine

Direct research focusing exclusively on behavioral modifications induced by isolated Sceleratine is not extensively documented. The available information is primarily derived from studies where animals were exposed to plant extracts containing Sceleratine along with other PAs.

In one toxicological study, rats were administered a crude extract from Senecio inaequidens, a plant known to potentially contain Sceleratine, senecionine (B1681732), and retrorsine (B1680556). up.ac.za Rats that received higher doses of the extract exhibited behavioral signs of toxicity, including depression, an unsteady gait, and pilo-erection. up.ac.za

In the context of livestock, chronic poisoning from PA-containing plants typically leads to progressive liver failure. msdvetmanual.com The clinical manifestations of this condition, known as pyrrolizidine alkaloidosis, include behavioral changes such as anorexia (loss of appetite) and depression. msdvetmanual.comup.ac.za These signs are generally considered consequences of the systemic illness and severe liver damage caused by the cumulative effect of the toxins. msdvetmanual.com While Sceleratine is a known component of some of these toxic plants, it is difficult to attribute these behavioral outcomes to it alone, as the effects are the result of a complex mixture of alkaloids acting in concert.

Interactive Data Table: Observed Behavioral Effects in Animal Models Exposed to PA-Containing Plants

This table outlines behavioral changes noted in animal studies involving plants that contain Sceleratine among other alkaloids.

| Animal Model | Plant Source Administered | Observed Behavioral Modifications | Reference Study Context |

| Rats | Senecio inaequidens | Depression, unsteady gait, pilo-erection | Acute toxicity study with a crude plant extract containing multiple PAs. up.ac.za |

| Livestock | Various PA-containing plants | Anorexia, depression | General clinical signs associated with chronic pyrrolizidine alkaloidosis. msdvetmanual.comup.ac.za |

Structure Activity Relationship Sar Studies of Sceleratine and Its Analogues

Empirical SAR Analysis of Sceleratine and Related Pyrrolizidine (B1209537) Alkaloids

Sceleratine is a member of the pyrrolizidine alkaloids (PAs), a large class of secondary metabolites produced by numerous plant species. ontosight.aimdpi.com The toxicity of these compounds is not uniform and is highly dependent on their chemical structure. Empirical analysis of a wide range of PAs has identified several key structural features that are critical for their biological activity, particularly their hepatotoxicity. ifremer.frwur.nl

The foundational structure for toxicity is the presence of a 1,2-unsaturated necine base. ifremer.frwur.nl This feature is a prerequisite for the metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters (dehydro-PAs). These metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage. ontosight.aiifremer.fr

The nature of the esterification of the necine base is another critical determinant of toxicity. PAs can be classified as monoesters, open-chain diesters, or macrocyclic diesters. ifremer.fr Sceleratine, along with compounds like lasiocarpine (B1674526), belongs to the open-diester category. ontosight.aiifremer.fr Studies have shown that macrocyclic diesters and open-chain diesters generally exhibit higher toxicity compared to monoesters. The steric hindrance and the specific nature of the necic acid moieties attached to the necine base also play a significant role in modulating the reactivity and toxicity of the resulting dehydro-PA. wur.nl For instance, a comparative in vitro study on HepaRG cells demonstrated that the open-diester lasiocarpine was more cytotoxic than the monoester heliotrine (B1673042) and the cyclic diester retrorsine (B1680556). ifremer.fr

Below is a data table summarizing the structural features of Sceleratine and related PAs and their general toxicity classification.

| Compound | Class (Esterification) | Key Structural Features | General Toxicity |

| Sceleratine | Open-chain Diester | 1,2-Unsaturated Necine Base | Toxic |

| Lasiocarpine | Open-chain Diester | 1,2-Unsaturated Necine Base | Highly Toxic |

| Retrorsine | Macrocyclic Diester | 1,2-Unsaturated Necine Base | Highly Toxic |

| Heliotrine | Monoester | 1,2-Unsaturated Necine Base | Toxic |

| Platynecine | Saturated Necine Base | No 1,2-double bond | Generally Non-toxic |

This table is generated based on established principles of pyrrolizidine alkaloid toxicology. ifremer.fr

Computational Approaches to Sceleratine SAR

Computational methods have become indispensable tools for analyzing SARs, offering insights that complement experimental data. uni-bonn.denih.gov These in silico techniques allow for the rapid evaluation of large numbers of compounds and the modeling of molecular interactions at an atomic level. oncodesign-services.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as sceleratine) when bound to a second molecule (a receptor, such as a protein or DNA). mdpi.comyoutube.com This method is instrumental in SAR studies for predicting how structural modifications might affect binding affinity and interaction with a biological target. mdpi.com For PAs like sceleratine, docking simulations can be used to model their interaction with the active sites of cytochrome P450 enzymes, which are responsible for their metabolic activation. researchgate.net These simulations can help elucidate why certain PAs are better substrates for these enzymes, providing a structural basis for their differential toxicity. mdpi.com

Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of molecular systems over time. ebsco.comnih.gov An MD simulation can reveal how a PA like sceleratine and its target receptor move and conform in a physiological environment. mdpi.com For example, simulations can track the stability of the PA within an enzyme's active site or model the process of the reactive dehydro-PA metabolite binding to a DNA strand. nih.gov This provides a detailed, time-resolved view of the molecular interactions that underpin the alkaloid's biological effects. mdpi.com

The following table outlines the application of these computational methods to the study of Sceleratine.

| Computational Method | Application to Sceleratine SAR | Potential Insights |

| Molecular Docking | Predicting binding mode in CYP450 active sites. | Identification of key amino acid residues involved in binding; explanation for substrate specificity. |

| Modeling interaction of metabolites with DNA. | Predicting preferred binding sites and covalent adduct formation on DNA. | |

| Molecular Dynamics | Simulating the stability of the Sceleratine-enzyme complex. | Understanding the conformational changes required for metabolic activation. |

| Analyzing the structural changes in DNA upon adduct formation. | Elucidating the mechanism of genotoxicity at an atomic level. |

Quantitative Structure-Activity Relationship (QSAR) modeling involves creating mathematical models to relate the chemical structure of compounds to their biological activity. wikipedia.org These models use molecular descriptors—numerical values that encode structural, physical, or chemical properties of a molecule—to predict the activity of new or untested compounds. oncodesign-services.comcollaborativedrug.com

In the context of sceleratine and other PAs, QSAR models can be developed to predict their toxicity. nih.gov Researchers would compile a training set of PAs with known toxicity data and calculate a wide range of molecular descriptors for each. Statistical methods are then used to build an equation that best correlates these descriptors with toxicity. Once validated, this model can be used to predict the toxicity of other PAs, including sceleratine and its synthetic analogues, based solely on their structure.

The development of a robust QSAR model for PAs would require careful consideration of the applicability domain—the chemical space in which the model provides reliable predictions. nih.gov Such models are powerful tools in risk assessment, allowing for the prioritization of compounds for further experimental testing and guiding the design of safer molecules. oncodesign-services.comnumberanalytics.com

Research Gaps and Future Perspectives in Sceleratine Studies

Unexplored Biosynthetic Enzymes and Genetic Determinants

The biosynthesis of pyrrolizidine (B1209537) alkaloids (PAs), including sceleratine, is a complex process involving multiple enzymatic steps. While the general backbone structure, senecionine (B1681732), is known to be a precursor, the specific enzymes and genetic determinants responsible for the modifications that lead to sceleratine are largely unexplored. researchgate.netresearchgate.net Variability in PA composition within and between plant species suggests a differential expression of genes encoding specific enzymes in the metabolic pathways. researchgate.net This genetic variability is likely the result of gene duplication and subsequent diversification. researchgate.net

A significant research gap exists in identifying and characterizing the complete set of enzymes involved in the sceleratine biosynthetic pathway. mdpi.comresearchgate.netresearchgate.net While studies have cloned DNA fragments directing the synthesis of related compounds, indicating the presence of specific genetic determinants, the full genetic blueprint for sceleratine remains elusive. nih.gov Future research should focus on genome mining and evolutionary genomics to identify candidate genes and enzymes. nih.govrsc.org Techniques like gene cloning and characterization of biosynthetic enzymes will be crucial to understanding the regulation of sceleratine production. nih.govrsc.org

Key Research Questions:

What are the specific enzymes responsible for the conversion of senecionine to sceleratine?

What are the genetic determinants that control the expression and activity of these enzymes?

How does the plant's genetic background influence the production and accumulation of sceleratine?